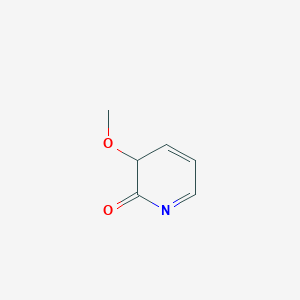
Hsd17B13-IN-85
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-85 is a potent and selective inhibitor of the enzyme hydroxysteroid 17-beta-dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the progression of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential in reducing liver inflammation and fibrosis, making this compound a promising candidate for therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hsd17B13-IN-85 typically involves high-throughput screening and subsequent optimization of lead compounds. The initial screening identifies potential inhibitors, which are then chemically modified to enhance their potency and selectivity. The synthetic route often includes steps such as:
Formation of the core structure: This involves the construction of the central scaffold of the molecule through various organic reactions.
Functional group modifications: Introduction of specific functional groups to improve binding affinity and selectivity.
Purification and characterization: The final compound is purified using techniques like chromatography and characterized using spectroscopic methods
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:
Batch or continuous flow reactors: To control reaction parameters and improve efficiency.
Automated purification systems: For consistent and high-quality product output.
Quality control measures: To ensure the final product meets regulatory standards.
Chemical Reactions Analysis
Types of Reactions
Hsd17B13-IN-85 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further tested for their biological activity and selectivity .
Scientific Research Applications
Hsd17B13-IN-85 has a wide range of scientific research applications, including:
Chemistry: Used as a chemical probe to study the function of HSD17B13 and its role in lipid metabolism.
Biology: Helps in understanding the molecular mechanisms underlying NAFLD and NASH.
Medicine: Potential therapeutic agent for treating liver diseases by reducing inflammation and fibrosis.
Industry: Can be used in the development of new drugs targeting liver diseases .
Mechanism of Action
Hsd17B13-IN-85 exerts its effects by selectively inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids within liver cells. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases liver inflammation and fibrosis. The molecular targets include the active site of HSD17B13, where the inhibitor binds and prevents the enzyme from catalyzing its reactions .
Comparison with Similar Compounds
Hsd17B13-IN-85 can be compared with other HSD17B13 inhibitors such as BI-3231. While both compounds inhibit the same enzyme, this compound may have unique structural features that confer higher selectivity or potency. Similar compounds include:
BI-3231: Another potent HSD17B13 inhibitor with similar applications in liver disease research.
Other HSD17B inhibitors: Compounds targeting different members of the HSD17B family, which may have varying effects on lipid metabolism and disease progression
Properties
Molecular Formula |
C25H17Cl2F4N3O3 |
|---|---|
Molecular Weight |
554.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2-(fluoromethyl)-8-methyl-4-oxo-3-[[2-(trifluoromethyl)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H17Cl2F4N3O3/c1-12-6-7-18(32-23(36)14-8-16(26)22(35)17(27)9-14)20-21(12)33-19(10-28)34(24(20)37)11-13-4-2-3-5-15(13)25(29,30)31/h2-9,35H,10-11H2,1H3,(H,32,36) |
InChI Key |
KGHZRPARZADWRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)CF)CC4=CC=CC=C4C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-3aH-thieno[3,2-c]pyridin-4-one](/img/structure/B12364244.png)

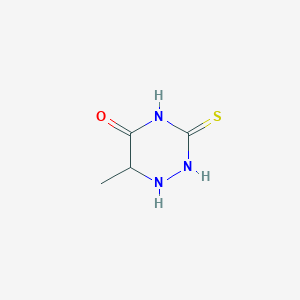
![(2S)-4-acetyl-2-[(2S)-(1,2,3,4-13C4)butan-2-yl]-3-hydroxy-(2,3,4,5-13C4)1,2-dihydropyrrol-5-one](/img/structure/B12364266.png)
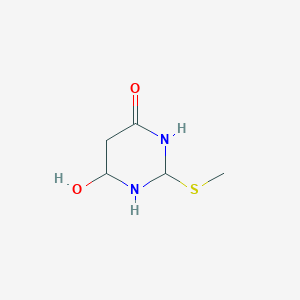
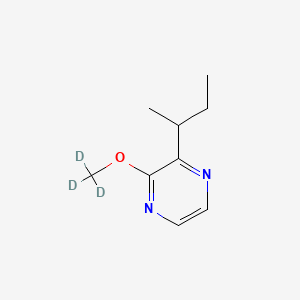
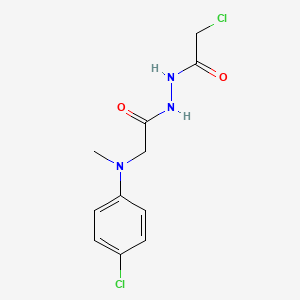
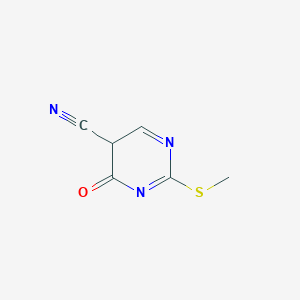
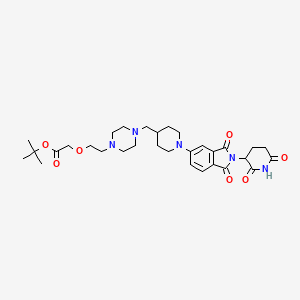
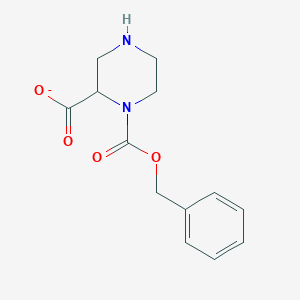
![heptadecan-9-yl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B12364314.png)
